REACTION_CXSMILES
|
CC([N:5]([C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Br:19])=[CH:16][C:15]([O:20][CH3:21])=[CH:14][C:13]=2[F:22])C(=O)[O-])(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:19][C:18]1[C:17]2[C:12](=[C:13]([F:22])[CH:14]=[C:15]([O:20][CH3:21])[CH:16]=2)[N:11]=[CH:10][C:9]=1[NH2:5]
|
Name
|
1,1-Dimethylethyl[4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N(C([O-])=O)C=1C=NC2=C(C=C(C=C2C1Br)OC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NC2=C(C=C(C=C12)OC)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |